molecular formula C8H9BrN2O4 B8732222 5-Bromo-1-(2-methoxyethyl)-3-nitropyridin-2(1H)-one

5-Bromo-1-(2-methoxyethyl)-3-nitropyridin-2(1H)-one

Cat. No. B8732222
M. Wt: 277.07 g/mol
InChI Key: QZWDSYBNUPZRPB-UHFFFAOYSA-N
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Patent
US07745427B2

Procedure details

Cesium carbonate (14.88 g, 45.66 mmol) was added to a solution of 5-bromo-3-nitropyridin-2-ol (10.0 g, 45.7 mmol) and 2-bromoethyl methyl ether (4.29 mL, 45.66 mmol) in N,N-dimethylformamide (400 mL). After 3 h, additional 2-bromoethyl methyl ether (4.29 mL, 45.7 mmol) was added, and the reaction was heated to 60° C. After 4 h, water was added. The mixture was extracted with ethyl acetate (3×), and the combined organic extracts were washed with saturated brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→40% ethyl acetate/hexanes) gave the title compound (7.39 g). MS 277 (M).
Name
Cesium carbonate
Quantity
14.88 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[C:11]([OH:14])=[N:12][CH:13]=1.[CH3:18][O:19][CH2:20][CH2:21]Br.O>CN(C)C=O>[Br:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[C:11](=[O:14])[N:12]([CH2:21][CH2:20][O:19][CH3:18])[CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
14.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)[N+](=O)[O-]
Name
Quantity
4.29 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.29 mL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(N(C1)CCOC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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